molecular formula C23H25N5O2 B2508475 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1207045-83-7

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No.: B2508475
CAS No.: 1207045-83-7
M. Wt: 403.486
InChI Key: HZHYWWYXEOJFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

One class of compounds closely related to the query includes pyrazolo[1,5-a]pyrimidines, which have been studied for their anti-inflammatory properties. Research in this area has explored the relationship between structural modifications of these compounds and their anti-inflammatory efficacy. For example, modifications such as the introduction and functionalization of longer side chains and substitution of hydrogen atoms at specific positions on the parent molecule have been investigated. These modifications aimed to enhance anti-inflammatory activity while minimizing ulcerogenic side effects, with certain compounds showing promising results compared to traditional anti-inflammatory drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Anticancer Activity

Another significant area of research involves the design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Studies have focused on evaluating these compounds' in vitro cytotoxicity against various human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), and PC-3 (human prostate) cell lines. Some derivatives have demonstrated moderate to good cytotoxicity, indicating potential for further exploration as anticancer agents (Alam et al., 2018).

Anti-5-Lipoxygenase Agents

Research has also extended to synthesizing novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. This dual activity highlights the potential therapeutic applications of these compounds in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antibacterial and Insecticidal Potential

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds have been explored for their insecticidal and antibacterial potential. These studies aim to establish the relationship between the compounds' structures and their biological activity, potentially leading to the development of new antibacterial agents and insecticides (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-2-16(14-7-4-3-5-8-14)21(29)25-20-13-19(15-11-12-15)27-28(20)23-24-18-10-6-9-17(18)22(30)26-23/h3-5,7-8,13,15-16H,2,6,9-12H2,1H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHYWWYXEOJFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.